molecular formula C13H11ClN4O B604762 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1081115-11-8

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol

Cat. No.: B604762
CAS No.: 1081115-11-8
M. Wt: 274.7g/mol
InChI Key: ZMFRHLPQJVSFMW-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group and a hydroxyl group in the structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The compound, also known as 2-(2-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities, including anticancer properties . They have been reported to inhibit various protein kinases, making them potential targets for cancer treatment .

Mode of Action

Pyrazolo[3,4-d]pyrimidines are known to inhibit protein kinases, which play a crucial role in cell signaling . By inhibiting these kinases, the compound could potentially disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

The compound’s interaction with protein kinases could affect various biochemical pathways. Protein kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the inhibition of these kinases could disrupt these processes, leading to the death of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit protein kinases suggests that it could potentially have good bioavailability and be able to reach its target sites in the body .

Result of Action

The compound’s anticancer activity is likely due to its ability to inhibit protein kinases and disrupt cell signaling pathways . This could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action .

Biochemical Analysis

Biochemical Properties

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis . The interaction between this compound and these enzymes is primarily through binding to the active site, leading to inhibition of their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 3,4-dimethylpyrazole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-7-ol
  • 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-one
  • 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-thiol

Uniqueness

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is unique due to the presence of both a chlorophenyl group and a hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader spectrum of biological activities and higher potency in enzyme inhibition .

Properties

IUPAC Name

2-(2-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-6-4-3-5-9(10)14)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRHLPQJVSFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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